Walphos SL-W001-2
Description
Significance of Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule over its mirror image fiveable.melidsen.comchiralpedia.combohrium.comfrontiersin.org. This selectivity is paramount, particularly in the pharmaceutical, agrochemical, and fine chemical industries, where different enantiomers of a compound can exhibit vastly different biological activities, efficacy, or even toxicity fiveable.mefrontiersin.org. Traditional methods for obtaining enantiomerically pure compounds often involve tedious separation of racemic mixtures, which can be inefficient and wasteful. Asymmetric catalysis, by employing chiral catalysts, offers a more direct and atom-economical route to single-enantiomer products, driving innovation in the creation of life-saving drugs and advanced materials lidsen.comchiralpedia.combohrium.comfrontiersin.org.
Overview of Ferrocene-Based Chiral Ligands
Ferrocene (B1249389), a stable organometallic compound, has emerged as a highly versatile scaffold for the design of chiral ligands. Its unique structural features, including the presence of two cyclopentadienyl (B1206354) (Cp) rings sandwiching an iron atom, allow for the facile introduction of substituents. Crucially, the substitution of these Cp rings can lead to "planar chirality," a distinct form of chirality arising from the asymmetric arrangement of substituents around the ferrocene core, rather than a traditional tetrahedral stereocenter nih.govacs.orgmdpi.comd-nb.info. This planar chirality, combined with the inherent redox activity and chemical stability of ferrocene, makes ferrocene-based ligands exceptionally valuable in transition metal-catalyzed asymmetric transformations. They provide a well-defined chiral environment around the metal center, enabling high levels of stereochemical control nih.govacs.orgmdpi.com.
Historical Development and Classification of Walphos Ligands
The Walphos family of ligands represents a significant advancement in the field of ferrocene-based chiral phosphine (B1218219) ligands. Developed as potentially superior alternatives to established ligands like BINAP, Walphos ligands have carved out their own niche as a "privileged class" of chiral auxiliaries acs.org. These ligands are characterized by their diphosphine nature, typically featuring a ferrocene backbone functionalized with phosphine moieties. Their modular synthesis allows for variations in both the ferrocene core and the phosphine substituents, enabling fine-tuning of their steric and electronic properties. This adaptability has led to their widespread application in a variety of enantioselective catalytic reactions, including asymmetric hydrogenation, cycloadditions, and coupling reactions acs.orgscbt.comnih.gov.
Structural Classification within the Walphos Family
Walphos ligands are generally classified as ferrocene-based diphosphines. Their core structure typically involves a substituted ferrocene unit, often with a chiral center on a side chain attached to one of the cyclopentadienyl rings. This chiral center, in conjunction with the ferrocene's inherent planar chirality, creates a highly defined chiral environment. The phosphine groups, usually diphenylphosphino or related diaryl/dialkylphosphino units, are strategically positioned to chelate to transition metals. The Walphos family also includes analogues with biferrocene backbones, further expanding the structural diversity and potential applications acs.orgnih.govacs.org. The specific nomenclature, such as "SL-W001-2," denotes particular structural variations within this broad class, indicating specific substituents and stereochemical configurations.
Walphos SL-W001-2 as a Representative Chiral Phosphine Ligand
This compound, identified by CAS number 849925-17-3, is a specialized chiral diphosphine ligand belonging to the Walphos family scbt.comalfa-chemistry.comchemscene.comsolvias.comsolvias.comsigmaaldrich.com. Its molecular formula is C₄₆H₃₂F₁₂FeP₂, with a molecular weight of 930.52 g/mol scbt.comalfa-chemistry.comchemscene.comsolvias.comsolvias.comsigmaaldrich.com. Structurally, it features a ferrocene core substituted with a diphenylphosphino group and a phosphino (B1201336) group bearing bulky 3,5-bis(trifluoromethyl)phenyl substituents, linked via ethyl and phenyl moieties, respectively scbt.comalfa-chemistry.comchemscene.comsolvias.comsolvias.comsigmaaldrich.com. The presence of the electron-withdrawing trifluoromethyl groups on the phenyl substituents of one phosphine moiety significantly influences the ligand's electronic properties, potentially enhancing metal-ligand interactions and catalytic activity scbt.comrsc.org. This unique structural framework allows this compound to facilitate strong metal-ligand coordination, stabilize transition states, and promote selective catalytic transformations, making it a valuable tool in asymmetric synthesis.
Research Findings: Catalytic Applications of Walphos Ligands
Walphos ligands, including structures similar to this compound, have demonstrated significant efficacy in various asymmetric catalytic reactions, particularly in the hydrogenation of olefins and ketones. While direct catalytic data for this compound itself is not extensively detailed in the provided literature snippets, data from closely related Walphos ligands illustrates the high performance achievable with this class of compounds. These findings highlight their utility in generating enantiomerically enriched products with high yields and selectivities.
| Reaction Type | Substrate | Metal Catalyst | Ligand Used | Yield | Enantioselectivity (ee) | Citation(s) |
| Asymmetric Hydrogenation | 2-Methylcinnamic acid (MCA) | Rh | Walphos SL-W001-1 | Full Conv. | 63% | acs.org, nih.gov |
| Asymmetric Hydrogenation | 2-Methylcinnamic acid (MCA) | Rh | Walphos SL-W001-1 | Full Conv. | 83% | acs.org |
| Asymmetric Hydrogenation | IPCA-D (Cinnamic acid derivative) | Rh | Walphos SL-W001-1 | Full Conv. | 94% | nih.gov, acs.org |
| Conjugate Reduction | β-alkynyl ester | Cu | 3,5-bis(CF₃) WALPHOS | Quantitative | 99% | rsc.org |
Note: The data presented above is derived from research on Walphos ligands, including closely related structures such as Walphos SL-W001-1, to illustrate the performance characteristics of this ligand class. Specific catalytic data for this compound was not detailed in the provided sources.
Compound List
this compound
Ferrocene
BINAP
Walphos SL-W001-1
Walphos SL-W002-1
IPCA-D
Structure
2D Structure
Properties
Molecular Formula |
C46H32F12FeP2 |
|---|---|
Molecular Weight |
930.5 g/mol |
InChI |
InChI=1S/C41H27F12P2.C5H5.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h2-25H,1H3;1-5H;/t25-;;/m1../s1 |
InChI Key |
LKNKYBWIZNAXBY-KHZPMNTOSA-N |
Isomeric SMILES |
C[C@H]([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies for Walphos Sl W001 2 and Its Analogues
Strategies for Diastereoselective Ligand Synthesis
A primary challenge in the synthesis of Walphos ligands is the control of stereochemistry. Diastereoselective methods are employed to construct the chiral backbone and introduce phosphino (B1201336) groups with high precision.
Application of Negishi Coupling Conditions
The Negishi cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is central to the synthesis of the biferrocene backbone of Walphos analogues. acs.orgresearchgate.netnih.gov This palladium-catalyzed reaction allows for the coupling of an organozinc compound with an organohalide. In the synthesis of Walphos analogues, this methodology has been successfully applied to diastereoselectively construct the biferrocene core from two distinct, non-racemic ferrocene (B1249389) fragments. acs.orgresearchgate.netnih.gov
Researchers have found that the choice of catalyst system is critical for achieving high diastereoselectivity. acs.orgnih.gov For instance, the use of a catalyst system comprising [Pd₂(dba)₃]·CHCl₃ and tris(2-furyl)phosphine (tfp) has proven effective in the Negishi coupling of (R)-1-(N,N-dimethylamino)ethylferrocene with (SFc)-2-bromoiodoferrocene. acs.orgnih.gov This specific combination yielded the desired (R,SFc,RFc)-diastereomer, which possesses a C₂-symmetric biferrocene-2,2''-diyl backbone, in a notable 78% yield. acs.orgnih.gov
Building of Biferrocene Backbones from Non-Identical Ferrocene Fragments
The construction of the biferrocene backbone from two different ferrocene units is a key strategy that allows for the introduction of multiple stereogenic elements in a controlled manner. acs.orgresearchgate.netnih.govacs.orgnih.gov This approach is fundamental to creating the specific chirality of the Walphos ligand framework. The process typically involves the coupling of a chiral ferrocene fragment, such as (R)-1-(N,N-dimethylamino)ethylferrocene, with a planar chiral ferrocene derivative like (SFc)-2-bromoiodoferrocene. acs.orgresearchgate.netnih.govnih.gov
The successful diastereoselective coupling of these non-identical fragments is a cornerstone of the synthesis, leading to a biferrocene structure with a defined absolute configuration at the stereogenic carbon and along the chiral axis. acs.orgacs.org The resulting diastereomerically pure intermediate serves as a crucial scaffold for the subsequent introduction of phosphino groups. researchgate.net
Diastereoselective Construction of Phosphino-Substituted Side Chains
Following the formation of the biferrocene backbone, the next critical step is the introduction of the phosphino-substituted side chains. This is typically achieved through a lithiation reaction followed by quenching with an appropriate electrophile. acs.org For example, the diastereomerically pure biferrocene intermediate can be treated with n-butyllithium (n-BuLi) to selectively exchange the bromide atom. acs.org This lithiated intermediate is then quenched with a chlorophosphine, such as chlorodiphenylphosphine, to introduce the phosphino group. acs.org This process allows for the selective and diastereoselective construction of the phosphine-containing side chains, finalizing the core structure of the Walphos ligand.
Functional Group Transformations in Ligand Synthesis
Functional group transformations are essential for converting the intermediate compounds into the final Walphos ligands and their derivatives. These reactions include the formation of phosphine (B1218219) groups and their subsequent oxidation.
Phosphine Synthesis via Quenching with Chlorodiphenylphosphine
A common and effective method for introducing the diphenylphosphino group is the reaction of an organolithium intermediate with chlorodiphenylphosphine. acs.orgwikipedia.org As described in the previous section, after the diastereoselective formation of the biferrocene backbone, a halogen-lithium exchange reaction is performed. acs.org The resulting lithiated biferrocene is then quenched with chlorodiphenylphosphine (Ph₂PCl). acs.orgwikipedia.org This nucleophilic substitution reaction proceeds efficiently to form the desired phosphine ligand. acs.org This method is versatile and allows for the introduction of various substituted phosphino groups by using different chlorophosphine reagents. acs.org
Oxidation to Phosphine Oxides
The synthesized phosphines can be readily oxidized to their corresponding phosphine oxides. acs.orgumn.eduwikipedia.org This transformation is often carried out using an oxidizing agent such as hydrogen peroxide (H₂O₂). acs.org The oxidation of the phosphine group to a phosphine oxide can serve several purposes in the synthetic strategy. Phosphine oxides are generally more stable and easier to handle than the corresponding phosphines. rsc.org They can also be used as intermediates in the synthesis of more complex ligands. acs.org For instance, the resulting phosphine oxides can undergo further functionalization before being reduced back to the phosphine at a later stage in the synthesis. acs.org
Coordination Chemistry of Walphos Sl W001 2 with Transition Metals
Chelation Behavior and Ring Formation
The defining characteristic of Walphos SL-W001-2 as a ligand is its capacity to act as a bidentate chelator, binding to a metal center through its two distinct phosphine (B1218219) moieties. This chelation is fundamental to its role in creating a well-defined and rigid chiral environment around the metal, which is crucial for enantioselective catalysis.
Eight-Membered Chelate Ring Formation
Upon coordination to a transition metal, this compound forms a characteristic eight-membered chelate ring. acs.orgnih.gov This ring is composed of the metal center, the two phosphorus atoms, the ethyl bridge, the ferrocenyl backbone, and the phenyl group connecting the two phosphine donors. The formation of this large ring structure is a key feature of the Walphos ligand family and imposes significant conformational constraints on the resulting metal complex. The rigidity of this eight-membered ring is believed to be a critical factor in the high levels of enantioselectivity observed in catalytic reactions employing Walphos ligands.
Cis Coordination Geometry at the Metal Center
A direct consequence of the structural backbone of this compound is its propensity to enforce a cis coordination geometry at the metal center. acs.orgnih.gov The spatial arrangement of the two phosphine groups makes it sterically unfavorable for the ligand to span trans positions on a square planar or octahedral metal complex. This cis-chelation is vital for many catalytic applications where the substrate must coordinate to two adjacent vacant sites on the metal catalyst for the reaction to proceed.
Ligand-Metal Interactions and Electronic Properties
The efficacy of this compound in catalysis is not solely dependent on its structural features but also on the intricate electronic interplay between the ligand and the coordinated metal.
Influence of Electronic Donation and Steric Bulk on Coordination
Table 1: General Electronic and Steric Characteristics of Phosphine Groups in this compound
| Phosphine Group | Key Features | Expected Influence on Coordination |
| Diphenylphosphino | Moderately electron-donating, significant steric bulk. | Forms a stable bond with the metal center, influencing the accessibility of the catalytic site. |
| Bis[3,5-bis(trifluoromethyl)phenyl]phosphino | Electron-withdrawing due to trifluoromethyl groups, very high steric hindrance. | Modulates the electronic nature of the metal center, potentially enhancing its electrophilicity and creating a well-defined chiral pocket. |
Stabilization of Transition States in Catalytic Cycles
The unique structural framework of this compound enables it to effectively stabilize transition states in various catalytic cycles. Its application in asymmetric hydrogenation reactions is a testament to this capability. acs.orgnih.gov The rigid chelate structure and the chiral environment created by the ligand pre-organize the substrate in the coordination sphere of the metal, lowering the activation energy of the desired reaction pathway while disfavoring competing pathways. This leads to high reaction rates and enantioselectivities. The interaction between the ligand and the substrate-metal complex is crucial for stabilizing the diastereomeric transition state that leads to the major enantiomer of the product.
Structural Elucidation of Metal-Walphos Complexes
While a specific X-ray crystal structure of a transition metal complex featuring this compound is not publicly available, extensive structural studies have been conducted on complexes of closely related Walphos ligands, such as SL-W002-1, and their biferrocene analogues. acs.org These studies, utilizing techniques like X-ray diffraction, have provided significant insights into the coordination modes of this ligand class.
Comparative Analysis of Complex Structures (e.g., Pd(II), Ru(II) complexes)
Palladium(II) complexes of Walphos ligands have been synthesized and characterized. For instance, the complex [PdCl2(W001)], where W001 represents the Walphos SL-W001-1 ligand (the enantiomer of SL-W001-2), was prepared and its structure confirmed by single crystal X-ray analysis researchgate.net. Such complexes typically exhibit a distorted square planar geometry around the Pd(II) center, which is characteristic of d8 metal ions with strong-field ligands. The two phosphorus atoms from the Walphos ligand and two chloride ligands occupy the coordination sites.
Ruthenium(II) complexes have also been investigated. The coordination of Walphos-type ligands to a RuCl(p-cymene) unit has been structurally characterized, revealing how the ligand arranges itself around the octahedral metal center acs.org. These structural analyses provide a foundational understanding of the steric and electronic properties of the catalytic active species.
Below is a representative data table illustrating typical structural parameters for a Pd(II) complex with a Walphos-type ligand, based on reported crystal structures of similar ferrocenylphosphine complexes researchgate.net.
| Parameter | Value | Description |
|---|---|---|
| Metal Center | Pd(II) | The transition metal ion at the core of the complex. |
| Coordination Geometry | Distorted Square Planar | The typical arrangement of ligands around the Pd(II) center. |
| P(1)-Pd-P(2) Bond Angle | ~96° | The bite angle of the bidentate Walphos ligand. |
| Cl(1)-Pd-Cl(2) Bond Angle | ~88° | The angle between the two chloride ligands. |
| Pd-P(1) Bond Length | ~2.33 Å | The distance from the palladium center to the phosphorus atom on the ethyl side chain. |
| Pd-P(2) Bond Length | ~2.28 Å | The distance from the palladium center to the phosphorus atom on the phenylferrocenyl backbone. |
Impact of Ligand Structural Modifications on Metal Environment
Modifications to the structure of the Walphos ligand can have a profound impact on the coordination environment of the metal center. These changes, in turn, influence the ligand's catalytic activity and selectivity. A key area of investigation has been the alteration of the ligand backbone to understand how these changes translate to the resulting complex's geometry.
A comparative study involving a biferrocene analogue of Walphos SL-W002-1 (which is structurally very similar to SL-W001-2) provides significant insight acs.org. In this analogue, the phenyl ring of the Walphos backbone is replaced by a second ferrocene (B1249389) unit. This modification leads to substantial structural changes in both Pd(II) and Ru(II) complexes acs.org.
Key Structural Changes Observed:
Phosphorus Atom Position: In the palladium complex of the biferrocene analogue, the phosphorus atom attached to the backbone (P2) is shifted away from the adjacent cyclopentadienyl (B1206354) (Cp) ring by approximately 0.3 Å compared to the original Walphos complex acs.org.
Conformation of Phenyl Rings: The orientation of the phenyl rings on the phosphino (B1201336) groups is significantly altered. This rearrangement is driven by the need to minimize steric interactions with the new ferrocene unit in the backbone acs.org.
Tilt of the Metal Unit: The replacement of the backbone phenyl ring with a ferrocene unit causes the entire square-planar palladium unit to be positioned higher above and further away from the ligand's Cp ring. The tilt angle between the Cp plane and the P1-Pd-P2 plane changes from 59° in the [PdCl2(Walphos)] complex to approximately 80° in the biferrocene analogue complex acs.org.
π-π Interactions: A slipped π-π interaction that is generally present between a Cp ring and a phenyl ring in PdCl2-Walphos complexes is absent in the biferrocene analogue, indicating a different electronic and steric environment around the metal acs.org.
These findings demonstrate that even seemingly distant modifications to the ligand's scaffold can cause significant conformational changes and repositioning of the phosphine groups. This directly affects the steric bulk and electronic environment around the coordinated metal, which are critical factors in determining the outcome of asymmetric catalytic reactions acs.org. The structural flexibility and the resulting changes in the metal's coordination sphere are key to the diverse reactivity and high selectivity of the Walphos ligand family.
Catalytic Applications of Walphos Sl W001 2
Asymmetric Hydrogenation Reactions
The Walphos class of ligands, including SL-W001-2, has demonstrated significant utility in the asymmetric hydrogenation of various unsaturated substrates. These ligands, when complexed with transition metals, form catalytic systems capable of reducing double bonds with high enantioselectivity.
Walphos ligands have proven effective in the asymmetric hydrogenation of cinnamic acid derivatives, which are important intermediates in the synthesis of pharmaceuticals. For instance, Walphos SL-W001-1, a close analogue of SL-W001-2, has been extensively studied in the hydrogenation of IPCA-D (a 2-isopropylcinnamic acid derivative) and other related substrates when used with rhodium catalysts. These studies have shown that Walphos ligands can deliver products with high enantiomeric excesses, often exceeding 90%.
Table 1: Asymmetric Hydrogenation of Cinnamic Acid Derivatives using Walphos Ligands (Primarily SL-W001-1)
| Substrate | Catalyst System (Metal/Ligand) | Conditions (Solvent, Temp, Pressure) | Yield | Enantiomeric Excess (%) | Reference |
| IPCA-D | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 50 °C, 50 bar | 100% | 94 | acs.orgnih.gov |
| IPCA-D | Rh/[RhCl(NBD)]₂ / SL-W001-1 | THF, 50 °C, 50 bar | 25% | 54 | nih.gov |
| MCA | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 50 °C, 50 bar | 100% | 83 | acs.org |
| PCA | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 50 °C, 50 bar | 100% | 82 | nih.gov |
| EOCA-D | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 3.5 °C, 20 bar | 80% | 87 | nih.gov |
Note: The data presented in this table is primarily derived from studies using Walphos SL-W001-1, a closely related analogue to SL-W001-2. Walphos SL-W001-2 is expected to exhibit similar catalytic performance.
Beyond cinnamic acid derivatives, Walphos ligands have been applied to the asymmetric hydrogenation of a broader range of olefins. Studies involving Walphos SL-W001-1 and related ligands have demonstrated their ability to achieve high enantioselectivities (ranging from 77% to 97% ee) for various alkenes such as methyl acetamidoacrylate (MAA), methyl (Z)-α-acetamidocinnamate (MAC), and dimethyl itaconate (DMI) when catalyzed by rhodium complexes.
Table 2: Asymmetric Hydrogenation of Other Olefins using Walphos Ligands (Primarily SL-W001-1)
| Substrate | Catalyst System (Metal/Ligand) | Conditions (Solvent, Temp, Pressure) | Yield | Enantiomeric Excess (%) | Reference |
| MAC | Rh/[Rh(NBD)₂]BF₄ / SL-W002-1 | MeOH, 50 °C, 50 bar | 100% | 88 | acs.org |
| MAA | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 50 °C, 50 bar | 100% | 93 | nih.gov |
| DMI | Rh/[Rh(NBD)₂]BF₄ / SL-W001-1 | MeOH, 50 °C, 50 bar | 100% | 97 | nih.gov |
Note: The data presented in this table is primarily derived from studies using Walphos SL-W001-1 and SL-W002-1. This compound is expected to exhibit similar catalytic performance.
Walphos ligands have also shown significant promise in the asymmetric hydrogenation of ketones, particularly when paired with ruthenium catalysts. For example, Walphos SL-W001-1 has been employed in the hydrogenation of acetylacetone (B45752) (ACA) and ethyl 3-oxopentanoate (B1256331) (EOP), yielding the corresponding chiral alcohols with excellent enantiomeric excesses, up to 96% and 93% ee, respectively.
Table 3: Asymmetric Hydrogenation of Ketones using Walphos Ligands (Primarily SL-W001-1)
| Substrate | Catalyst System (Metal/Ligand) | Conditions (Solvent, Temp, Pressure) | Yield | Enantiomeric Excess (%) | Reference |
| Acetylacetone (ACA) | Ru/[RuI₂(p-cymene)]₂ / SL-W001-1 | MeOH, 80 °C, 80 bar | 100% | 96 | nih.gov |
| Ethyl 3-oxopentanoate (EOP) | Ru/[RuI₂(p-cymene)]₂ / SL-W001-1 | EtOH, 80 °C, 80 bar | 100% | 93 | nih.gov |
Note: The data presented in this table is primarily derived from studies using Walphos SL-W001-1. This compound is expected to exhibit similar catalytic performance.
This compound and its analogues are predominantly utilized in ruthenium- and rhodium-catalyzed asymmetric hydrogenations, demonstrating broad applicability across various substrates. While iridium catalysis is also mentioned in the context of asymmetric hydrogenation of olefins, specific detailed studies involving this compound with iridium catalysts and quantifiable results were not found in the provided snippets.
Studies comparing Walphos ligands with their biferrocene-based analogues have revealed that the Walphos ligands often provide superior performance in terms of enantioselectivity and yield for a range of substrates. This highlights the finely tuned steric and electronic properties of the Walphos scaffold, which this compound embodies, contributing to its effectiveness in asymmetric transformations.
Other Asymmetric Transformations
Beyond hydrogenation, this compound has been indicated for use in other enantioselective reactions. For example, in the presence of a ruthenium catalyst, it has been employed in the addition of 3,5-difluorophenylketimine to 4-methoxyphenylboronic acid, leading to the formation of a tertiary substituted cyclic sulfamate (B1201201) derivative with high enantioselectivity.
Enantioselective Addition Reactions (e.g., Ketimines to Boronic Acids)
This compound has been utilized in enantioselective addition reactions. Specifically, it has been employed as a ligand in the addition of 3,5-difluorophenylketimine to 4-methoxyphenylboronic acid. This reaction, when catalyzed by a ruthenium complex in the presence of this compound, yields the corresponding tertiary substituted cyclic sulfamate derivative with high enantioselectivity. sigmaaldrich.com
Additionally, research into rhodium-catalyzed reactions involving organoboronic acids has shown the potential of related Walphos ligands. For instance, in the enantioselective desymmetrization of bicyclic hydrazines with boronic acids, Walphos W001 has been used, demonstrating its applicability in C-C bond formation with high enantiocontrol. scholaris.ca
Decarboxylative Coupling Reactions
While direct applications of this compound in decarboxylative coupling reactions are not extensively detailed in the provided search results, the broader family of Walphos ligands has been noted in studies concerning palladium-catalyzed decarboxylative coupling. ku.edusioc-journal.cnnih.govrsc.org These reactions typically involve the coupling of carboxylic acids with various substrates, extruding carbon dioxide as a benign by-product. The development of such reactions often relies on chiral phosphine (B1218219) ligands to achieve enantioselectivity, a role for which Walphos ligands are well-suited. sioc-journal.cnnih.gov
Intramolecular Hydroarylation of Unactivated Ketones
Research has shown that rhodium(I) catalysts, in combination with bisphosphine ligands, can mediate the enantioselective intramolecular hydroarylation of unactivated ketones with aryl pinacolboronic esters. rsc.orgrsc.org While this compound is not explicitly mentioned in the context of unactivated ketones in the provided snippets, related Walphos ligands have been explored in rhodium-catalyzed reactions. scholaris.cabac-lac.gc.ca The general principle involves the addition of aryl boronic esters to ketone carbonyls, leading to the formation of chiral alcohols, with the ligand playing a crucial role in controlling stereochemistry. rsc.org
Conjugate Reduction Reactions with Organosilanes
The use of organosilanes as nucleophilic hydride sources in catalytic asymmetric conjugate reduction reactions has been explored. ualberta.caresearchgate.net These methods aim to access chiral alkylboronates and related compounds. While specific studies detailing this compound in this exact reaction class were not found, the broader field of asymmetric conjugate reductions with organosilanes often employs chiral phosphine ligands to achieve high enantioselectivities. ualberta.ca Polymethylhydrosiloxane (PMHS) is a common organosilane used in such reductions. researchgate.net
Asymmetric Hydrosilylation of Ketones
Walphos ligands, including this compound, are known to be effective in asymmetric catalysis. acs.orgnih.govbac-lac.gc.ca Specifically, Walphos-type ligands have been applied in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of ketones, yielding products with high enantioselectivities. acs.orgnih.gov For instance, Walphos SL-W001-1 has been noted in studies involving the asymmetric hydrogenation of ketones. acs.org Research on asymmetric hydrosilylation of ketones using other chiral ligands, such as those derived from trans-1,2-diaminocyclohexane, demonstrates the potential of chiral phosphine ligands in this transformation, achieving up to 86% ee. nih.gov
Regioselectivity and Stereospecificity in Catalytic Processes
The design of chiral phosphine ligands like this compound is critical for controlling both the regioselectivity and stereospecificity of catalytic reactions. The ferrocene (B1249389) backbone and the specific arrangement of phosphine groups in Walphos ligands contribute to unique coordination geometries with transition metals, forming eight-membered chelate rings. acs.orgnih.gov This structural feature allows for precise control over the substrate's approach to the metal center, thereby dictating the stereochemical outcome of the reaction. acs.orgnih.gov
Studies comparing Walphos ligands with their biferrocene analogues have highlighted how subtle changes in ligand structure can lead to significantly different stereochemical preferences and product enantiomeric excesses. acs.orgnih.govacs.org For example, the conformational changes in phosphine aryl rings due to modifications in the ligand backbone can result in a different structural environment around the coordinated metal, influencing the enantioselectivity observed. acs.org In some cases, these structural differences have even led to products with opposite absolute configurations. acs.org
The ability of this compound to promote high enantioselectivities in reactions like the addition of ketimines to boronic acids underscores its capacity to induce specific stereochemical pathways. sigmaaldrich.com The ligand's steric and electronic properties are finely tuned to favor one enantiomeric pathway over the other, a hallmark of effective chiral catalysts. scbt.com
Mechanistic Investigations of Walphos Sl W001 2 Catalysis
Catalytic Cycle Elucidation
Proposed Mechanisms for Asymmetric Hydrogenation
In transition metal-catalyzed asymmetric hydrogenations, Walphos SL-W001-2 and its congeners are thought to operate through several potential catalytic cycles. A commonly proposed mechanism for rhodium- and ruthenium-catalyzed hydrogenations involves the formation of a metal-dihydride species upon reaction with molecular hydrogen. acs.org The prochiral substrate then coordinates to this complex. The subsequent migratory insertion of the olefin into a metal-hydride bond is a critical step, often determining the stereochemical outcome. The cycle is completed by the reductive elimination of the chiral product, which regenerates the active catalyst.
An alternative pathway, sometimes favored depending on the specific metal and substrate, is the olefin route. In this mechanism, the substrate coordinates to the metal center before the oxidative addition of hydrogen. This is followed by hydride transfer and reductive elimination to yield the hydrogenated product. The exact mechanism can be influenced by various factors, including the solvent, temperature, and the specific steric and electronic profile of the Walphos ligand. Upon coordination to a transition metal, Walphos ligands form an eight-membered chelate ring, creating a defined chiral environment around the metal center. acs.org
Role of Hydride Transfer in Enantioselectivity
The transfer of a hydride from the metal to the coordinated substrate is a pivotal step in establishing the product's enantiomeric excess. yale.edu The distinct three-dimensional structure of the metal-Walphos SL-W001-2 complex creates a chiral pocket that directs the substrate to bind in a preferred orientation. This facial selectivity is crucial for the subsequent hydride transfer.
The bulky substituents on the phosphine (B1218219) atoms of this compound enforce a specific coordination geometry on the substrate, minimizing steric hindrance. This orientation exposes one of the two prochiral faces of the double bond to the metal-hydride, leading to a highly enantioselective transformation. The energy landscape of the transition state during this hydride transfer is a key determinant of the reaction's stereochemical outcome.
Reversible Oxidative Addition in Palladium Catalysis
Facilitation by Bulky Phosphine Ligands
In palladium-catalyzed cross-coupling reactions, the oxidative addition of a substrate (e.g., an aryl halide) to the palladium(0) center is a fundamental step. nih.govnih.gov Bulky phosphine ligands like this compound are instrumental in facilitating this process. rsc.org The steric bulk of these ligands promotes the formation of low-coordinate, highly reactive palladium species, which are crucial for initiating the catalytic cycle. nih.govrsc.org
Furthermore, the electron-donating nature of the phosphine ligand increases the electron density at the palladium center, enhancing its nucleophilicity and thereby accelerating the rate of oxidative addition. fishersci.ca The reversibility of this step is a key aspect of the catalytic cycle, and the bulky ligand can also influence the subsequent reductive elimination by inducing steric strain in the palladium(II) intermediate, thus driving the reaction forward.
Impact on Reaction Efficiency and Selectivity
The steric properties of this compound can also impart high regioselectivity in reactions where the substrate has multiple sites for oxidative addition. The bulky ligand can direct the palladium catalyst to the most sterically accessible position. Moreover, the inherent chirality of the ligand can be leveraged to achieve enantioselectivity in certain palladium-catalyzed transformations.
Influence of Ligand Steric and Electronic Properties
The catalytic performance of this compound is a direct consequence of its tailored steric and electronic properties. The ferrocenyl backbone and the bulky phosphine groups create a well-defined and rigid chiral environment around the metal center. This steric hindrance is a primary driver for the high enantioselectivities observed in asymmetric hydrogenations and other catalytic reactions. acs.orgacs.org
Electronically, the phosphine moieties in this compound act as strong σ-donors, enriching the electron density of the coordinated metal. This electronic enrichment influences the reactivity of the metal center throughout the catalytic cycle. The interplay between the steric bulk and the electronic character of the ligand is critical for its effectiveness. For instance, in a comparative study, the replacement of the backbone phenyl ring of a Walphos ligand with a ferrocene (B1249389) unit resulted in significant conformational changes of the phosphine aryl rings, leading to a different structural environment around the coordinated metal. acs.org
Table 1: Comparison of Walphos Ligands in the Asymmetric Hydrogenation of 2-Methylcinnamic Acid (MCA)
| Entry | Ligand | Product ee (%) |
| 1 | SL-W001-1 | 83 |
| 2 | SL-W002-1 | 62 |
| 3 | Biferrocene analogue 1 | 92 |
| 4 | Biferrocene analogue 2 | 92 |
Data sourced from comparative studies of Walphos and their biferrocene-based analogues. acs.orgnih.gov
Table 2: Enantiomeric Excess (ee) in the Rhodium-Catalyzed Hydrogenation of a Cinnamic Acid Derivative (IPCA-D)| Entry | Ligand | Isolated Product ee (%) |
| 1 | SL-W001-1 | 94 |
| 2 | SL-W002-1 | 74 |
This data highlights the performance of Walphos ligands in the hydrogenation of a sterically demanding substrate. nih.gov
Effects on Reaction Kinetics
The kinetics of reactions catalyzed by transition metal complexes featuring Walphos ligands are intrinsically linked to the ligand's unique structural and electronic properties. The bite angle and the electron-donating capacity of the phosphine moieties are critical parameters that modulate the reactivity of the metal center. In the context of rhodium-catalyzed asymmetric hydrogenation, the Walphos ligand SL-W001-1, the enantiomer of SL-W001-2, has been benchmarked against other ligands, providing indirect evidence of its kinetic profile.
In the rhodium-catalyzed asymmetric hydrogenation of various alkenes, catalysts derived from Walphos ligands have shown high levels of conversion, which is indicative of favorable reaction kinetics. For instance, in the hydrogenation of 2-methylcinnamic acid (MCA), the catalyst formed with the original Walphos ligand SL-W001-1 achieved 83% enantiomeric excess (ee). mdpi.com Similarly, for the more sterically demanding substrate IPCA-D, the use of the SL-W001-1 ligand resulted in a high product yield with 94% ee. mdpi.com
The performance of Walphos ligands is often compared with their biferrocene analogues to understand the structural impact on catalytic activity. In several instances, the original Walphos ligands, including SL-W001-1, have demonstrated superior performance in terms of enantioselectivity and conversion rates, suggesting a more optimal kinetic profile for these catalysts. mdpi.comresearchgate.net However, for certain substrates like 2-methylcinnamic acid (MCA), biferrocene-based analogues have surprisingly shown better performance. researchgate.net
Below is a data table comparing the performance of a rhodium catalyst with Walphos SL-W001-1 and a biferrocene analogue in the asymmetric hydrogenation of different substrates. High conversion rates generally imply faster reaction kinetics under the given conditions.
| Substrate | Ligand | Conversion (%) | ee (%) | Product Configuration |
|---|---|---|---|---|
| (E)-2,3-diphenylacrylic acid | Walphos SL-W001-1 | >99 | 91 | S |
| (E)-2,3-diphenylacrylic acid | Biferrocene analogue 2 | >99 | 85 | R |
| 2-Methylcinnamic acid (MCA) | Walphos SL-W001-1 | >99 | 83 | S |
| 2-Methylcinnamic acid (MCA) | Biferrocene analogue 2 | >99 | 92 | R |
| IPCA-D | Walphos SL-W001-1 | >99 | 94 | S |
| IPCA-D | Biferrocene analogue 2 | >99 | 88 | R |
Impact on Transition State Structures and Reaction Pathways
The enantioselectivity observed in catalysis with chiral ligands like this compound is a direct consequence of the energy differences between diastereomeric transition states. The specific geometry and electronic environment created by the ligand around the metal center dictate the preferred binding orientation of the prochiral substrate, thus favoring the formation of one enantiomer over the other.
Upon complexation with a transition metal, Walphos ligands form eight-membered chelate rings where the ligand coordinates in a cis fashion to the metal. nih.govacs.org The resulting chiral environment is the primary determinant of the stereochemical outcome of the reaction. The ferrocene backbone, combined with the specific phosphine groups of this compound, creates a well-defined chiral pocket.
Structural studies on palladium and ruthenium complexes of biferrocene-based Walphos analogues have provided insights into how the ligand framework influences the metal's coordination sphere. nih.gov Replacing the phenyl ring of the Walphos backbone with a ferrocene unit leads to significant conformational changes in the phosphine's aryl rings. nih.gov This, in turn, alters the structural environment around the coordinated metal. nih.gov For instance, in a palladium complex, this substitution causes the palladium to be positioned higher above and further away from the ferrocene Cp ring, and it changes the arrangement of the phenyl rings surrounding the metal center. nih.gov These structural modifications directly impact the transition state energies and, consequently, the enantioselectivity of the catalyzed reaction.
A structural analysis of rhodium-catalyzed hydrogenations with Walphos ligands revealed a consistent model for substrate coordination. acs.org To account for the observed absolute configurations of the products, it was proposed that the alkene substrate must coordinate to the metal in a uniform manner during the enantiomer-determining step. acs.org Specifically, the rhodium is thought to coordinate to the face of the alkene containing the carboxyl or alkoxycarbonyl group, with the substituents arranged in a specific orientation. acs.org This consistent binding mode suggests a well-defined and predictable transition state assembly, which is a hallmark of highly effective asymmetric catalysts. The high enantiomeric excesses achieved with Walphos ligands are a testament to the significant energy difference between the favored and disfavored transition states leading to the respective enantiomers.
Theoretical and Computational Studies of Walphos Sl W001 2
Density Functional Theory (DFT) Calculations on Catalytic Cycles
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organometallic catalysis. For a ligand such as Walphos SL-W001-2, DFT calculations would be instrumental in mapping the energetic landscape of a catalytic cycle. This would involve the optimization of the geometries of reactants, intermediates, transition states, and products, and the subsequent calculation of their corresponding energies.
A typical DFT study on a catalytic cycle involving a this compound metal complex would aim to:
Identify the active catalytic species.
Elucidate the step-by-step mechanism of the reaction, for instance, in an asymmetric hydrogenation, this would include steps like oxidative addition, substrate coordination, migratory insertion, and reductive elimination.
Analyze the electronic and steric effects of the this compound ligand on the stability of intermediates and the energy of transition states.
Despite the potential for such insightful studies, specific DFT calculations detailing the catalytic cycles for reactions mediated by this compound are not readily found in the current body of scientific literature.
Computational Modeling of Enantioselectivity
The hallmark of chiral ligands like this compound is their ability to induce high enantioselectivity in chemical transformations. Computational modeling is a key methodology for understanding the origins of this selectivity.
Energy Differences of Stereo-Determining Steps
The enantioselectivity of a reaction is determined by the difference in the activation energies of the transition states leading to the two possible enantiomers (R and S). This energy difference, ΔΔG‡, can be calculated using computational methods. A larger ΔΔG‡ corresponds to a higher enantiomeric excess (ee).
For a reaction catalyzed by a this compound complex, a computational study would model the stereo-determining step of the reaction. This would involve locating the transition states for the formation of both enantiomers and calculating their energies. The analysis of the geometries of these transition states would reveal the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding, CH-π interactions) between the ligand, the metal center, and the substrate that favor the formation of one enantiomer over the other.
Currently, there is a lack of published data presenting the calculated energy differences of stereo-determining steps for reactions specifically catalyzed by this compound.
Ligand Design Principles Derived from Computational Insights
Computational studies can provide valuable principles for the rational design of new and improved chiral ligands. By understanding the key structural features of this compound that govern its catalytic performance, researchers can propose modifications to the ligand architecture to enhance its selectivity, activity, or stability.
For example, computational analysis could reveal that a particular substituent on the phosphine (B1218219) group or the ferrocene (B1249389) backbone is crucial for creating the optimal chiral pocket around the metal center. This knowledge could then be used to design next-generation Walphos ligands with even better catalytic properties. However, without specific computational studies on this compound, such design principles remain speculative.
Advanced Computational Methodologies in Organometallic Catalysis
The field of computational chemistry is constantly evolving, with the development of more accurate and efficient methods for studying complex chemical systems. Advanced computational methodologies that could be applied to the study of this compound-mediated catalysis include:
Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods allow for the treatment of the reactive center (the metal and the atoms directly involved in the reaction) with a high level of quantum mechanical theory, while the rest of the system (the ligand scaffold and solvent molecules) is treated with a more computationally efficient molecular mechanics force field. This approach enables the study of large and complex catalytic systems.
Ab Initio Molecular Dynamics (AIMD): AIMD simulations can provide insights into the dynamic behavior of the catalytic system, including the role of solvent effects and conformational flexibility of the ligand, which are often not captured by static DFT calculations.
Machine Learning and Artificial Intelligence: These emerging tools can be used to accelerate the discovery of new catalysts by learning from existing experimental and computational data to predict the performance of novel ligand structures.
The application of these advanced computational methodologies to this compound would undoubtedly provide a deeper understanding of its catalytic behavior. Nevertheless, such studies have not yet been reported in the peer-reviewed literature.
Comparative Studies with Analogous Chiral Ligands
Walphos Ligand Family Comparisons (e.g., SL-W001-1, SL-W002-1, SL-W003-2, SL-W022-1)
The Walphos ligand family encompasses a range of structures that differ primarily in the substituents on the phosphine (B1218219) groups and the stereochemistry of the ferrocene (B1249389) backbone. While Walphos SL-W001-2 is a specific member, comparisons with other Walphos ligands, such as SL-W001-1, SL-W002-1, SL-W003-2, and SL-W022-1, highlight the subtle yet significant impact of structural modifications on catalytic performance.
In studies involving osmium cluster catalysis for the hydrogenation of tiglic acid, Walphos W001 (a representative of the SL-W001 series) demonstrated limited enantioselectivity (6% ee) and conversion (31%) under specific conditions lu.se. While direct comparative data for SL-W001-2 against other Walphos ligands in high-performance catalytic systems is not extensively detailed in the provided literature, the general trend within the Walphos family suggests that variations in the phosphine substituents (e.g., phenyl vs. cyclohexyl vs. trifluoromethyl-substituted phenyl groups) can influence both catalytic activity and enantioselectivity. For instance, ligands like SL-W003-2 feature dicyclohexylphosphine (B1630591) groups, differing from the bis[3,5-bis(trifluoromethyl)phenyl]phosphine groups in SL-W001-2 nih.gov. These differences in electronic and steric profiles are known to modulate the ligand's coordination to the metal center and its interaction with the substrate.
Comparison with Biferrocene-Based Diphosphine Analogues
A significant area of comparison involves Walphos ligands and their biferrocene-based analogues. These analogues replace the phenyl group in the Walphos backbone with a second ferrocene unit, creating a biferrocene backbone. This structural alteration profoundly impacts the ligand's conformation and coordination properties.
Studies comparing Walphos ligands with their biferrocene-based counterparts, such as those with achiral or C2-symmetric biferrocenediyl backbones, have revealed notable differences in catalytic performance acs.orgnih.gov. The biferrocene backbone can lead to altered dihedral angles between the ferrocene units and different orientations of the phosphino (B1201336) groups compared to the phenyl-substituted backbone of traditional Walphos ligands. These conformational changes can affect the bite angle and the steric environment around the metal center, thereby influencing catalytic activity and substrate accessibility. For example, the biferrocene backbone may not pre-orient the phosphine groups as favorably for cis coordination to a metal center as the original Walphos scaffold acs.org.
Performance Assessment Against Other Chiral Ligand Classes (e.g., Josiphos, Mandyphos)
Walphos ligands, including SL-W001-2, are frequently benchmarked against other well-established chiral diphosphine ligand classes such as Josiphos and Mandyphos. These ligand families, also often featuring ferrocene backbones, are widely used in asymmetric catalysis.
In copper-catalyzed asymmetric conjugate addition reactions to cyclic enones, Walphos ligands, alongside Josiphos and Mandyphos, have demonstrated promising enantioselectivities, typically in the range of 45–70% ee researchgate.net. This indicates that while Walphos ligands are competitive, their performance can be comparable to or sometimes surpassed by other ligand classes depending on the specific reaction and substrate.
Compound List
this compound
Walphos SL-W001-1
Walphos SL-W002-1
Walphos SL-W003-2
Walphos SL-W022-1
Biferrocene-based Walphos analogues (e.g., (R,Sp,Sp)-1, (R,Sp,Sp)-2)
Josiphos ligands
Mandyphos ligands
Future Research Directions and Innovations
Optimization of Catalytic Systems for Enhanced Efficiency
The efficiency of a catalytic system hinges on the interplay of various parameters, including the choice of metal precursor, solvent, temperature, and pressure. Future research will undoubtedly focus on the fine-tuning of these elements to maximize the performance of Walphos SL-W001-2. Systematic screening of reaction conditions is crucial for enhancing key metrics such as turnover number (TON) and turnover frequency (TOF).
For instance, in rhodium-catalyzed asymmetric hydrogenations, while standard precursors like [Rh(NBD)2]BF4 are commonly used, a detailed investigation into the effects of different counter-ions and coordinating species could unlock higher activity and selectivity. d-nb.info The solvent environment also plays a pivotal role; exploring a wider range of solvents, including less conventional and "green" options, may not only improve catalytic performance but also enhance the sustainability of the process. Furthermore, a comprehensive study of the influence of temperature and hydrogen pressure on reaction kinetics and enantioselectivity will be instrumental in developing more efficient and scalable protocols.
Interactive Table: Parameters for Optimization of this compound Catalytic Systems
| Parameter | Area of Investigation | Potential Impact |
|---|---|---|
| Metal Precursor | Screening of different rhodium and ruthenium precursors with various counter-ions. | Improved catalyst stability, activity, and enantioselectivity. |
| Solvent | Evaluation of a broad spectrum of solvents, including green and unconventional media. | Enhanced solubility, reaction rates, and potential for catalyst recycling. |
| Temperature | Systematic study of temperature effects on reaction kinetics and enantioselectivity. | Optimization of reaction times and minimization of side reactions. |
| Pressure | Investigation of the influence of hydrogen pressure on catalyst performance. | Improved reaction rates and substrate conversion. |
| Additives | Exploration of the role of co-catalysts and additives. | Enhanced catalytic activity and selectivity through synergistic effects. |
Exploration of Novel Substrate Classes
While this compound has demonstrated high efficacy in the asymmetric hydrogenation of various alkenes and ketones, a significant avenue for future research lies in expanding its application to more complex and challenging substrate classes. acs.orgnih.gov The synthesis of chiral molecules with multiple functional groups or intricate stereochemical arrangements is a constant challenge in organic synthesis.
Future studies will likely target the application of this compound in the enantioselective reduction of substrates such as heteroaromatic compounds, challenging enamides, and sterically hindered ketones. The unique electronic and steric properties of the Walphos ligand framework suggest its potential to induce high stereoselectivity in these demanding transformations. Success in this area would significantly broaden the synthetic utility of this catalyst and provide access to valuable chiral building blocks for the pharmaceutical and agrochemical industries.
Development of Next-Generation Walphos Ligands
The modular nature of the Walphos ligand scaffold provides a fertile ground for the development of next-generation catalysts with tailored properties. acs.org By systematically modifying the substituents on the phosphine (B1218219) groups and the ferrocene (B1249389) backbone, researchers can fine-tune the steric and electronic environment around the metal center, leading to improved performance.
One promising direction is the synthesis of biferrocene-based Walphos analogues. acs.orgacs.org Replacing the phenyl group in the Walphos backbone with a second ferrocenyl unit can lead to significant changes in the ligand's conformational flexibility and electronic properties, potentially resulting in enhanced enantioselectivity for specific substrates. acs.org Further exploration of structural modifications, such as the introduction of electron-donating or electron-withdrawing groups on the phosphine moieties, could also lead to catalysts with superior activity and selectivity. Computational modeling will likely play an increasingly important role in guiding the rational design of these novel ligands.
Applications in New Synthetic Methodologies
Beyond its established role in asymmetric hydrogenation, the unique characteristics of this compound make it a promising candidate for a variety of other enantioselective catalytic transformations. The application of Walphos-type ligands has been mentioned in the context of other reactions, such as cycloadditions and coupling reactions, though specific data for SL-W001-2 is an area ripe for exploration. acs.org
Future research is expected to delve into the utility of this compound in palladium-catalyzed reactions, such as asymmetric Suzuki-Miyaura and Heck couplings. The development of efficient and highly enantioselective methods for these carbon-carbon bond-forming reactions is of paramount importance in organic synthesis. Investigating the performance of this compound in these transformations could lead to the discovery of novel and powerful synthetic tools.
Contributions to Green Chemistry and Sustainable Catalysis
The principles of green chemistry are increasingly guiding the development of new chemical processes. Future research on this compound will likely place a strong emphasis on its contributions to sustainable catalysis. This includes the development of methods for catalyst recycling, the use of environmentally benign solvents, and the design of reactions with high atom economy.
A key area of investigation will be the immobilization of the this compound catalyst on solid supports, such as polymers or magnetic nanoparticles. This would facilitate catalyst recovery and reuse, thereby reducing costs and minimizing waste. Furthermore, exploring the use of this compound in green solvents like ionic liquids or supercritical fluids could significantly decrease the environmental footprint of catalytic processes. A comprehensive life cycle assessment of synthetic routes employing this compound will be crucial in quantifying its environmental impact and highlighting its potential as a sustainable catalytic system.
Interactive Table: this compound and Green Chemistry Principles
| Green Chemistry Principle | Application to this compound Catalysis |
|---|---|
| Catalysis | Inherently catalytic, promoting high efficiency. |
| Atom Economy | Asymmetric hydrogenation is a 100% atom-economical reaction. |
| Safer Solvents and Auxiliaries | Research into the use of green solvents like water, ionic liquids, or supercritical fluids. |
| Design for Energy Efficiency | Optimization of reaction conditions to minimize energy consumption. |
| Use of Renewable Feedstocks | Application in the synthesis of valuable chemicals from biorenewable sources. |
| Reduce Derivatives | Enantioselective catalysis often reduces the need for protecting groups. |
| Real-time analysis for Pollution Prevention | Development of in-situ monitoring techniques for catalytic reactions. |
Q & A
Q. What collaborative tools enhance reproducibility in this compound research workflows?
- Adopt version-controlled electronic lab notebooks (e.g., LabArchives) for real-time data sharing. Use workflow management systems (SWfMS) to standardize protocols across labs, ensuring transparency in data collection and analysis .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
